molecular formula C13H16ClNO2 B5682270 N-(4-chloro-2-methoxy-5-methylphenyl)-3-methyl-2-butenamide

N-(4-chloro-2-methoxy-5-methylphenyl)-3-methyl-2-butenamide

Cat. No. B5682270
M. Wt: 253.72 g/mol
InChI Key: PLSNZKHXYMORNN-UHFFFAOYSA-N
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Description

Clomazone is a selective herbicide that is used to control the growth of broadleaf weeds and grasses in various crops, including soybeans, cotton, peanuts, and sugarcane. It was first introduced in the United States in 1984 and has since become a popular herbicide due to its effectiveness and low toxicity.

Mechanism of Action

Clomazone works by inhibiting the biosynthesis of carotenoids, which are essential pigments that protect plants from oxidative stress. Without carotenoids, plants become more susceptible to damage from light and other environmental stressors, ultimately leading to their death.
Biochemical and physiological effects:
Clomazone has been shown to affect the physiological and biochemical processes of plants in various ways. For example, it can alter the levels of antioxidants, enzymes, and other proteins that are involved in plant growth and development.

Advantages and Limitations for Lab Experiments

Clomazone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-established mechanism of action, making it a useful tool for studying plant physiology and biochemistry. However, its effects on non-target organisms and the environment must be carefully considered when conducting experiments.

Future Directions

There are several potential future directions for research on Clomazone. One area of interest is the development of new formulations that can increase its efficacy and reduce its environmental impact. Additionally, researchers may investigate the use of Clomazone in combination with other herbicides or plant growth regulators to improve weed control and crop yield. Finally, there is a need for further studies on the long-term effects of Clomazone on non-target organisms and the environment to ensure its safe and sustainable use in agriculture.

Synthesis Methods

Clomazone can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-methoxy-5-methylphenol with acetic anhydride to form the corresponding acetate. The acetate is then reacted with 3-methyl-2-butenoyl chloride to produce Clomazone.

Scientific Research Applications

Clomazone has been widely studied for its herbicidal properties and its effects on the environment. Researchers have investigated its efficacy in controlling different types of weeds, as well as its impact on non-target organisms such as earthworms, bees, and aquatic organisms.

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-8(2)5-13(16)15-11-6-9(3)10(14)7-12(11)17-4/h5-7H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSNZKHXYMORNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbut-2-enamide

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